molecular formula C19H25NO4 B12052831 2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate CAS No. 126710-08-5

2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate

Cat. No.: B12052831
CAS No.: 126710-08-5
M. Wt: 331.4 g/mol
InChI Key: XZWLUVUMBIRBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate is a monomer commonly used in the formulation of hydrogels for contact lenses and other ophthalmic devices . This compound is known for its unique chemical structure, which includes a methacrylate group, making it suitable for polymerization reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate typically involves the reaction of 3-Prop-1-en-2-ylphenyl isocyanate with 2-hydroxyethyl methacrylate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as dibutyltin dilaurate, at a temperature of around 60-80°C. The product is then purified through distillation or recrystallization to achieve the desired purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The final product is often stabilized with phenothiazine to prevent premature polymerization during storage .

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Polymerization: Cross-linked polymers or copolymers.

    Hydrolysis: 2-hydroxyethyl methacrylate and 3-Prop-1-en-2-ylphenylcarbamic acid.

    Substitution: Substituted methacrylate derivatives.

Scientific Research Applications

2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate involves its polymerization to form hydrogels. The methacrylate group undergoes free radical polymerization, leading to the formation of a cross-linked network. This network provides the material with its unique properties, such as high water content, flexibility, and biocompatibility .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate (HEMA): A widely used monomer in the production of hydrogels and contact lenses.

    2-(Dimethylamino)ethyl methacrylate (DMAEMA): Used in the synthesis of pH-responsive polymers.

    2-(tert-Butylamino)ethyl methacrylate (TBAEMA): Employed in the development of temperature-responsive polymers.

Uniqueness

2-[2-(3-Prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl methacrylate stands out due to its unique combination of a methacrylate group and a carbamate linkage. This structure imparts the compound with enhanced biocompatibility and mechanical properties, making it particularly suitable for ophthalmic applications .

Properties

CAS No.

126710-08-5

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

2-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoyloxy]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C19H25NO4/c1-13(2)15-8-7-9-16(12-15)19(5,6)20-18(22)24-11-10-23-17(21)14(3)4/h7-9,12H,1,3,10-11H2,2,4-6H3,(H,20,22)

InChI Key

XZWLUVUMBIRBOF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)OCCOC(=O)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.